CPI-169 -

CPI-169

Catalog Number: EVT-1533691
CAS Number:
Molecular Formula: C27H36N4O5S
Molecular Weight: 528.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CPI-169 R-enantiomer is the R enantiomer of CPI-169, which is a novel and potent EZH2 inhibitor with IC50 <1 nM(inhibition of the catalytic activity of PRC2); decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines.  in vitro: CPI-169, a representative compound from that effort, inhibits the catalytic activity of PRC2 with an IC50 of < 1nM, decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines. Importantly, compound treatment triggers a sequence of downstream functional consequences of EZH2 inhibition whereby apoptosis is not induced before ten days of continuous target engagement .  in vivo: Administered subcutaneously at 200 mpk twice daily (BID), CPI-169 is well tolerated in mice with no observed toxic effect or body weight loss. In the present study we show that CPI-169 treatment led to tumor growth inhibition (TGI) of an EZH2 mutant KARPAS-422 DLBCL xenograft. The TGI is proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3. The highest dose, 200 mpk, BID led to complete tumor regression. Since CHOP (cyclophosphamide, doxorubicin, vincristine and prednisone) is the standard treatment of advanced DLBCL, we were interested in combining a suboptimal dose of CPI-169 (100 mpk, BID) with a single dose of CHOP in the KARPAS-422 model. After a week of combinatorial treatment the tumors rapidly regressed and became unpalpable. Four weeks after the last dose only a single mouse presented a palpable tumor.
Overview

CPI-169 is a potent small molecule inhibitor targeting the enhancer of zeste homolog 2, an essential component of the polycomb repressive complex 2. This compound plays a critical role in regulating gene expression by methylating histone H3 at lysine 27, a process often dysregulated in various cancers. The overexpression of enhancer of zeste homolog 2 is associated with tumor progression and poor prognosis in several malignancies, making CPI-169 a valuable candidate for cancer therapy. Its mechanism involves inhibiting the catalytic activity of enhancer of zeste homolog 2, leading to decreased levels of trimethylated histone H3 at lysine 27, resulting in cell cycle arrest and apoptosis in affected cell lines .

Synthesis Analysis

Methods and Technical Details

The synthesis of CPI-169 involves multiple steps, typically starting with the formation of an indole core. Key steps include:

  • Formation of Intermediate Compounds: The synthesis begins with the creation of intermediate compounds that will be further modified.
  • Introduction of Functional Groups: This includes the addition of a piperidine moiety and an ethylsulfonyl group.
  • Reaction Conditions: The reactions are conducted under controlled conditions using organic solvents and catalysts, optimizing factors such as temperature and pressure to maximize yield and purity .

The synthetic route is complex and requires careful monitoring to ensure that the final product meets the necessary specifications for biological activity.

Molecular Structure Analysis

Structure and Data

CPI-169 has a distinct molecular structure characterized by its indole-based framework. The compound's molecular formula is C16_{16}H18_{18}N4_{4}O2_{2}S, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. The structural data reveal:

  • Indole Core: Central to its design, providing the necessary properties for enzyme inhibition.
  • Piperidine Moiety: Enhances binding affinity to enhancer of zeste homolog 2.
  • Ethylsulfonyl Group: Contributes to the compound's solubility and stability .
Chemical Reactions Analysis

Reactions and Technical Details

CPI-169 can undergo several chemical reactions:

  • Oxidation: Can be oxidized under specific conditions to yield oxidized derivatives.
  • Reduction: Capable of being reduced to form various derivatives.
  • Substitution Reactions: Involves replacing specific functional groups with others, utilizing reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution .

These reactions are essential for modifying CPI-169 for various applications in research.

Mechanism of Action

Process and Data

CPI-169 acts primarily by inhibiting the enzymatic activity of enhancer of zeste homolog 2. This inhibition prevents the methylation of histone H3 at lysine 27, leading to:

  • Decreased H3K27me3 Levels: Reactivating tumor suppressor genes that are typically silenced by this modification.
  • Cell Cycle Arrest: Inducing a halt in cell proliferation.
  • Apoptosis Induction: Triggering programmed cell death in cancerous cells.

The compound binds directly to the active site of enhancer of zeste homolog 2, effectively blocking its interaction with substrates necessary for its methyltransferase activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CPI-169 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 318.4 g/mol.
  • Solubility: Soluble in organic solvents; solubility may vary based on pH and temperature.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are crucial for its formulation in laboratory settings and potential therapeutic applications .

Applications

Scientific Uses

CPI-169 serves multiple roles in scientific research:

  • Cancer Research: Used as a chemical probe to study enhancer of zeste homolog 2 function and its role in gene expression regulation.
  • Therapeutic Development: Investigated as a potential treatment for cancers characterized by enhancer of zeste homolog 2 overexpression, including non-Hodgkin lymphoma and other hematological malignancies.
  • Combination Therapy Studies: Shows promise when used in combination with other therapeutic agents, enhancing anti-proliferative effects against resistant cancer cell lines .

Properties

Product Name

CPI-169

Molecular Formula

C27H36N4O5S

Molecular Weight

528.66

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.